molecular formula C17H14ClN5O4S B13748090 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- CAS No. 3843-41-2

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-

Cat. No.: B13748090
CAS No.: 3843-41-2
M. Wt: 419.8 g/mol
InChI Key: GPBGNHRBAZSRJF-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is a complex organic compound with the molecular formula C16H12ClN5O4S . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.

Preparation Methods

The synthesis of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 6-amino-1-naphthalenesulfonamide . The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has several scientific research applications:

    Chemistry: It is used as a dye intermediate and in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is widely used in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The azo group plays a crucial role in its activity, as it can undergo reduction to form active metabolites that exert their effects .

Comparison with Similar Compounds

1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- can be compared with other similar compounds, such as:

The uniqueness of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

CAS No.

3843-41-2

Molecular Formula

C17H14ClN5O4S

Molecular Weight

419.8 g/mol

IUPAC Name

6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide

InChI

InChI=1S/C17H14ClN5O4S/c1-20-28(26,27)16-4-2-3-12-11(16)6-7-14(19)17(12)22-21-15-8-5-10(23(24)25)9-13(15)18/h2-9,20H,19H2,1H3

InChI Key

GPBGNHRBAZSRJF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N

Origin of Product

United States

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